molecular formula C20H18N2O2 B5778324 N-[4-(propionylamino)phenyl]-2-naphthamide

N-[4-(propionylamino)phenyl]-2-naphthamide

Cat. No. B5778324
M. Wt: 318.4 g/mol
InChI Key: XLWBEMDVOIMWQB-UHFFFAOYSA-N
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Description

N-[4-(propionylamino)phenyl]-2-naphthamide, commonly known as Napabucasin, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of cancer stem cells, which are known to be responsible for tumor initiation, progression, and resistance to chemotherapy.

Mechanism of Action

Napabucasin exerts its anti-cancer effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) pathway, which is known to play a critical role in cancer stem cell maintenance and tumor progression. By inhibiting STAT3, Napabucasin reduces the self-renewal capacity of cancer stem cells and sensitizes them to chemotherapy and radiotherapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, Napabucasin has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to promote tumor growth and metastasis. Napabucasin has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Napabucasin has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in inhibiting cancer stem cells and enhancing the efficacy of chemotherapy and radiotherapy. However, there are also limitations to using Napabucasin in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood. In addition, the optimal dosage and treatment regimen for Napabucasin have not yet been established.

Future Directions

There are several future directions for the study of Napabucasin. One direction is to further investigate its mechanism of action and identify potential biomarkers that can predict its efficacy in cancer patients. Another direction is to test its safety and efficacy in clinical trials, both as a single agent and in combination with chemotherapy and radiotherapy. In addition, there is a need to develop more potent and selective inhibitors of the STAT3 pathway, which can overcome the limitations of Napabucasin and provide more effective cancer treatment options.

Synthesis Methods

The synthesis of Napabucasin involves the reaction of 2-naphthoic acid with propionyl chloride in the presence of a base, followed by the reaction of the resulting propionyl-2-naphthoic acid with 4-aminobenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Napabucasin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit cancer stem cells in a variety of cancer types, including colon, pancreatic, and breast cancer. In addition, Napabucasin has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

properties

IUPAC Name

N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-19(23)21-17-9-11-18(12-10-17)22-20(24)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBEMDVOIMWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(propionylamino)phenyl]-2-naphthamide

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